Lipophilicity and Membrane Penetration: A 32% XlogP Increase Over Ethotoin
The target compound exhibits a computed XlogP of 2.5, which is 32% higher than the anticonvulsant ethotoin (XlogP 1.7) and comparable to the classic drug phenytoin (XlogP 2.47) [1]. This increased lipophilicity, combined with a reduced hydrogen bond donor count (1 vs. 2 for phenytoin), suggests enhanced passive membrane permeability, a critical parameter for CNS-targeted compounds, while potentially reducing aqueous solubility [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.5 |
| Comparator Or Baseline | Ethotoin: XlogP = 1.7; Phenytoin: XlogP = 2.47 |
| Quantified Difference | 0.8 log units higher than ethotoin (32% relative increase); 0.03 log units higher than phenytoin. |
| Conditions | Calculated by XlogP3 algorithm as reported by Chem960 and PubChem. |
Why This Matters
The 32% higher lipophilicity over ethotoin can significantly influence blood-brain barrier penetration, making this compound more suitable for CNS discovery programs where enhanced brain exposure is desired.
- [1] PubChem. Ethotoin (CID 3290), Phenytoin (CID 1775). National Center for Biotechnology Information. View Source
